molecular formula C9H11NO4 B3056238 1-(5-Nitrofuran-2-yl)pentan-1-one CAS No. 6975-61-7

1-(5-Nitrofuran-2-yl)pentan-1-one

Cat. No.: B3056238
CAS No.: 6975-61-7
M. Wt: 197.19 g/mol
InChI Key: WRJRGRSAJDIKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitrofuran-2-yl)pentan-1-one is a synthetic organic compound characterized by a pentan-1-one backbone substituted with a 5-nitro-furan-2-yl group at the carbonyl carbon. The nitrofuran moiety introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) group at the 5-position of the furan ring.

The compound’s structure suggests moderate polarity due to the nitro group, which may influence solubility and reactivity. For instance, the nitro group could enhance metabolic stability or alter binding interactions in biological systems compared to non-nitrated analogs .

Properties

CAS No.

6975-61-7

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(5-nitrofuran-2-yl)pentan-1-one

InChI

InChI=1S/C9H11NO4/c1-2-3-4-7(11)8-5-6-9(14-8)10(12)13/h5-6H,2-4H2,1H3

InChI Key

WRJRGRSAJDIKAU-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCCCC(=O)C1=CC=C(O1)[N+](=O)[O-]

Other CAS No.

6975-61-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-(5-Nitrofuran-2-yl)pentan-1-one with structurally related pentan-1-one derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Nitrofuran-2-yl C₉H₉NO₄* 195.18 Hypothesized polarity due to nitro group; potential biological activity (inferred)
1-(Furan-2-yl)pentan-1-one Furan-2-yl C₁₀H₁₄O₂ 166.22 Used in fragrances; low polarity
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one Benzodioxol-5-yl C₁₂H₁₂O₃ 204.23 Intermediate for nervous system stimulants
MDPV (3,4-Methylenedioxypyrovalerone) Benzodioxol-5-yl, pyrrolidin-1-yl C₁₆H₂₁NO₃ 275.34 Potent stimulant; water-soluble HCl salt
N-Ethylpentylone Benzodioxol-5-yl, ethylamino C₁₄H₁₉NO₃ 249.31 Synthetic cathinone; psychoactive
1-(5-Bromothiophen-2-yl)pentan-1-one 5-Bromothiophen-2-yl C₉H₁₁BrOS 247.15 Bromine enhances halogen bonding; used in organic synthesis

*Hypothesized formula based on structural analysis.

Key Observations

  • Electronic Effects: The nitro group in this compound likely increases polarity and reactivity compared to non-nitrated furan analogs like 1-(furan-2-yl)pentan-1-one, which is used in fragrances due to its neutral aromatic profile .
  • Pharmacological Potential: Benzodioxol-substituted analogs (e.g., MDPV, N-ethylpentylone) exhibit stimulant effects via monoamine reuptake inhibition, suggesting that substituents on the pentan-1-one core critically modulate biological activity . The nitro group’s electron-withdrawing nature might alter binding affinity or metabolic pathways in uncharacterized ways.
  • Solubility and Stability : MDPV’s hydrochloride salt demonstrates water solubility, whereas 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one is an oily substance soluble in chloroform . The nitro group in this compound could enhance solubility in polar solvents compared to alkyl-substituted derivatives.

Research Findings from Analogous Compounds

  • MDPV : Exhibits high lipophilicity and CNS penetration, with a plasma half-life of 3–4 hours in humans .
  • N-Ethylpentylone : Metabolized via N-dealkylation and β-ketone reduction, producing active metabolites with prolonged effects .
  • 1-(Furan-2-yl)pentan-1-one : Lacks significant pharmacological activity but is valued in flavor and fragrance industries for its low toxicity and volatility .

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